molecular formula C17H15ClN4O3S B2779113 N-(5-chloro-2-methoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896336-49-5

N-(5-chloro-2-methoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B2779113
CAS No.: 896336-49-5
M. Wt: 390.84
InChI Key: GXXWHRYSQFWOOD-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a pyrido[1,2-a][1,3,5]triazin ring, which is known for its potential biological activity.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O3S/c1-10-5-6-22-14(7-10)20-16(21-17(22)24)26-9-15(23)19-12-8-11(18)3-4-13(12)25-2/h3-8H,9H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXWHRYSQFWOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multiple steps, including the formation of the pyrido[1,2-a][1,3,5]triazin ring and subsequent functionalization. Common reagents used in the synthesis may include chlorinating agents, methoxylating agents, and sulfanylating agents. Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve specific temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Medicinal Chemistry

N-(5-chloro-2-methoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Recent studies have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The compound's mechanism of action involves:
    • Induction of apoptosis.
    • Inhibition of key kinases such as Aurora-A and CDK2.
Cell LineIC50 (µM)Mechanism of Action
MCF71.88Apoptosis induction
A54926Tubulin polymerization inhibition
HepG20.71Aurora-A kinase targeting
HCT1160.39CDK2 inhibition

The compound exhibits various biological activities beyond anticancer effects:

  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against bacterial strains.
  • Anti-inflammatory Effects : Investigated for its ability to modulate inflammatory pathways.

Chemical Synthesis

This compound serves as a valuable building block in synthetic chemistry for developing more complex molecules. Its unique structure allows for:

  • Synthesis of Analogues : Researchers can modify the core structure to explore enhanced biological activities.

Study on Anticancer Properties

A study published in Journal of Medicinal Chemistry focused on the anticancer properties of this compound. The researchers found that the compound induced apoptosis in MCF7 cells through caspase activation and cell cycle arrest at the G1 phase. This study highlights the compound's potential as a lead candidate for further development in cancer therapy.

Exploration of Antimicrobial Activity

Another investigation reported in Pharmaceutical Biology examined the antimicrobial activity of this compound against several bacterial strains. The results indicated that it exhibited significant antibacterial activity at low concentrations, suggesting its potential use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide: can be compared to other heterocyclic compounds with similar structures, such as pyrido[1,2-a][1,3,5]triazin derivatives.

    Unique Features: The presence of specific functional groups, such as the chloro and methoxy groups, may confer unique properties to the compound, distinguishing it from other similar compounds.

This outline provides a comprehensive overview of the compound based on general knowledge of similar compounds. For more specific information, further research and experimental data would be required.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic compound with notable biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features a complex structure that includes a chloro-substituted methoxyphenyl group and a pyrido[1,2-a][1,3,5]triazin core. Its molecular formula is C22H19ClN4O3SC_{22}H_{19}ClN_{4}O_{3}S, with a molecular weight of approximately 454.9 g/mol. The presence of sulfur and nitrogen heterocycles contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It may exhibit:

  • Enzyme Inhibition : Similar compounds have shown potential in inhibiting kinases involved in cancer progression. The mechanism likely involves binding to the active site of these enzymes, thereby modulating their activity.
  • Cellular Pathway Modulation : The compound may influence signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer properties.

Anticancer Activity

Recent studies have demonstrated that derivatives related to the pyrido[1,2-a][1,3,5]triazin core possess significant anticancer properties. For instance:

  • Cytotoxicity Tests : In vitro studies have shown that related compounds can inhibit the growth of various human cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia). However, specific data on this compound's cytotoxic effects remain limited and warrant further investigation .

Antimicrobial Activity

Compounds with similar structural features have been reported to exhibit antimicrobial effects against various pathogens. The triazine core is known for its broad-spectrum activity against bacteria and fungi.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds containing the pyrido[1,2-a][1,3,5]triazin structure:

  • Synthesis and Evaluation : A series of derivatives were synthesized and evaluated for their anticancer activity. While some showed promising results against specific cancer cell lines, others did not demonstrate significant cytotoxicity .
  • Structure-Activity Relationship (SAR) : Research has indicated that modifications in the substituents on the triazine core can enhance biological activity. For example, electron-donating groups may improve binding affinity to target enzymes .

Data Summary Table

PropertyValue/Description
Molecular FormulaC22H19ClN4O3SC_{22}H_{19}ClN_{4}O_{3}S
Molecular Weight454.9 g/mol
Biological ActivitiesAnticancer, Antimicrobial
Target Cell LinesMCF-7 (Breast), K562 (Leukemia)
MechanismEnzyme inhibition and pathway modulation

Q & A

Q. What analytical methods are recommended to confirm the structural identity of this compound?

To confirm structural identity, employ Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C for functional group and connectivity analysis) and High-Performance Liquid Chromatography (HPLC) for purity assessment. Mass Spectrometry (MS) is critical for molecular weight validation. For example, in analogous compounds, NMR confirmed substituent positions (e.g., methoxy and chloro groups) . HPLC retention times and MS fragmentation patterns should align with theoretical predictions, ensuring no side products remain .

Q. How can reaction conditions be optimized for synthesizing this compound?

Key parameters include:

  • Temperature : Elevated temperatures (e.g., 130°C) for cyclization steps (as seen in pyridine core syntheses) .
  • Solvent choice : Polar aprotic solvents like DMF or acetonitrile enhance solubility of intermediates .
  • Catalysts : Use of triethylamine or potassium carbonate for deprotonation during coupling reactions . Monitoring via Thin-Layer Chromatography (TLC) ensures reaction completion before purification .

Q. What are the critical steps in synthesizing the pyrido-triazinone core?

The synthesis typically involves:

  • Cyclocondensation : Refluxing precursors (e.g., substituted anilines with chloroacetyl chloride) to form the heterocyclic backbone .
  • Oxidation : Use of POCl3 or DMF for carbaldehyde formation at position 3 of the quinoline intermediate .
  • Thioether coupling : Reacting the sulfanyl-acetamide moiety with the pyrido-triazinone core under basic conditions .

Advanced Research Questions

Q. How can data contradictions in structural assignments be resolved?

Single-crystal X-ray diffraction with SHELXL refinement provides unambiguous structural confirmation. For example, SHELXL resolves ambiguities in bond lengths and angles, particularly in heterocyclic systems . If crystallization fails, DFT calculations (e.g., comparing experimental and computed NMR chemical shifts) validate proposed tautomers or regioisomers .

Q. How to design in vitro assays to evaluate bioactivity?

  • Enzyme inhibition assays : Use fluorogenic substrates or spectrophotometric methods (e.g., NADH depletion for oxidoreductases).
  • Binding studies : Surface Plasmon Resonance (SPR) quantifies binding kinetics (e.g., KD values for target proteins) .
  • Cellular assays : Measure IC50 in cancer cell lines (e.g., MTT assay) with controls for cytotoxicity . Include positive controls (e.g., doxorubicin) and validate results via dose-response curves.

Q. What strategies analyze substituent effects on bioactivity?

  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing chloro with fluoro or varying methoxy positions) .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with kinase active sites) .
  • Pharmacophore mapping : Highlight essential moieties (e.g., sulfanyl group for target binding) using software like Schrödinger .

Methodological Insights

Q. How to ensure purity during large-scale synthesis?

  • Purification : Recrystallization from ethanol/petroleum ether mixtures removes unreacted starting materials .
  • Chromatography : Use silica gel column chromatography (hexane:ethyl acetate gradients) for intermediates .
  • Quality control : Regular HPLC-MS checks at each synthetic step to detect impurities early .

Q. What experimental approaches elucidate degradation pathways under varying pH?

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and neutral conditions at elevated temperatures (40–80°C) .
  • LC-MS/MS analysis : Identify degradation products (e.g., hydrolysis of the acetamide or sulfanyl group) .
  • Kinetic modeling : Determine degradation rate constants (k) and half-life (t1/2) using Arrhenius plots .

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